

Key physical and chemical characteristics of 3-(Trifluoromethyl)benzene-1,2-diamine

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1297437

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An In-Depth Technical Guide to 3-(Trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-diaminobenzotrifluoride, is an important fluorinated building block in organic synthesis. Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl group and the adjacent amino functionalities, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, polymers, and potential pharmaceutical agents. The ortho-diamine moiety serves as a versatile handle for constructing five- and six-membered rings, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the key physical, chemical, and spectroscopic characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Characteristics

The fundamental properties of **3-(Trifluoromethyl)benzene-1,2-diamine** are summarized in the table below. These values are crucial for its handling, storage, and application in chemical

reactions.

Property	Value	Reference
CAS Number	360-60-1	[1]
Molecular Formula	C ₇ H ₇ F ₃ N ₂	[1]
Molecular Weight	176.14 g/mol	[1]
Physical Form	Solid Powder	
Storage Temperature	2-8°C	
Purity (Typical)	≥97%	[2]

Note: Experimentally determined melting point, boiling point, and pKa values for **3-(Trifluoromethyl)benzene-1,2-diamine** are not consistently reported in publicly available literature. The boiling point of "41" and flash point of "125/14mm" from a single vendor source are considered anomalous and should be treated with caution. For its dihydrochloride salt (CAS No. 1923042-95-8), the molecular formula is C₇H₉Cl₂F₃N₂ and the molecular weight is 249.06 g/mol .[\[2\]](#)

Synthesis

The most common and efficient method for the synthesis of **3-(Trifluoromethyl)benzene-1,2-diamine** is the catalytic hydrogenation of its precursor, 2-nitro-3-(trifluoromethyl)aniline. This reaction proceeds with high yield and selectivity.

Logical Workflow for Synthesis



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Caption: Synthetic workflow for **3-(Trifluoromethyl)benzene-1,2-diamine**.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzene-1,2-diamine

This protocol is adapted from general procedures for the reduction of nitroanilines.[\[3\]](#)

Materials:

- 2-Nitro-3-(trifluoromethyl)aniline
- 10% Palladium on carbon (Pd/C)
- Ethanol (or other suitable solvent like ethyl acetate)
- Inert gas (Nitrogen or Argon)
- Hydrogen gas
- Filter aid (e.g., Celite®)

Equipment:

- Hydrogenation apparatus (e.g., Parr shaker)
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus

Procedure:

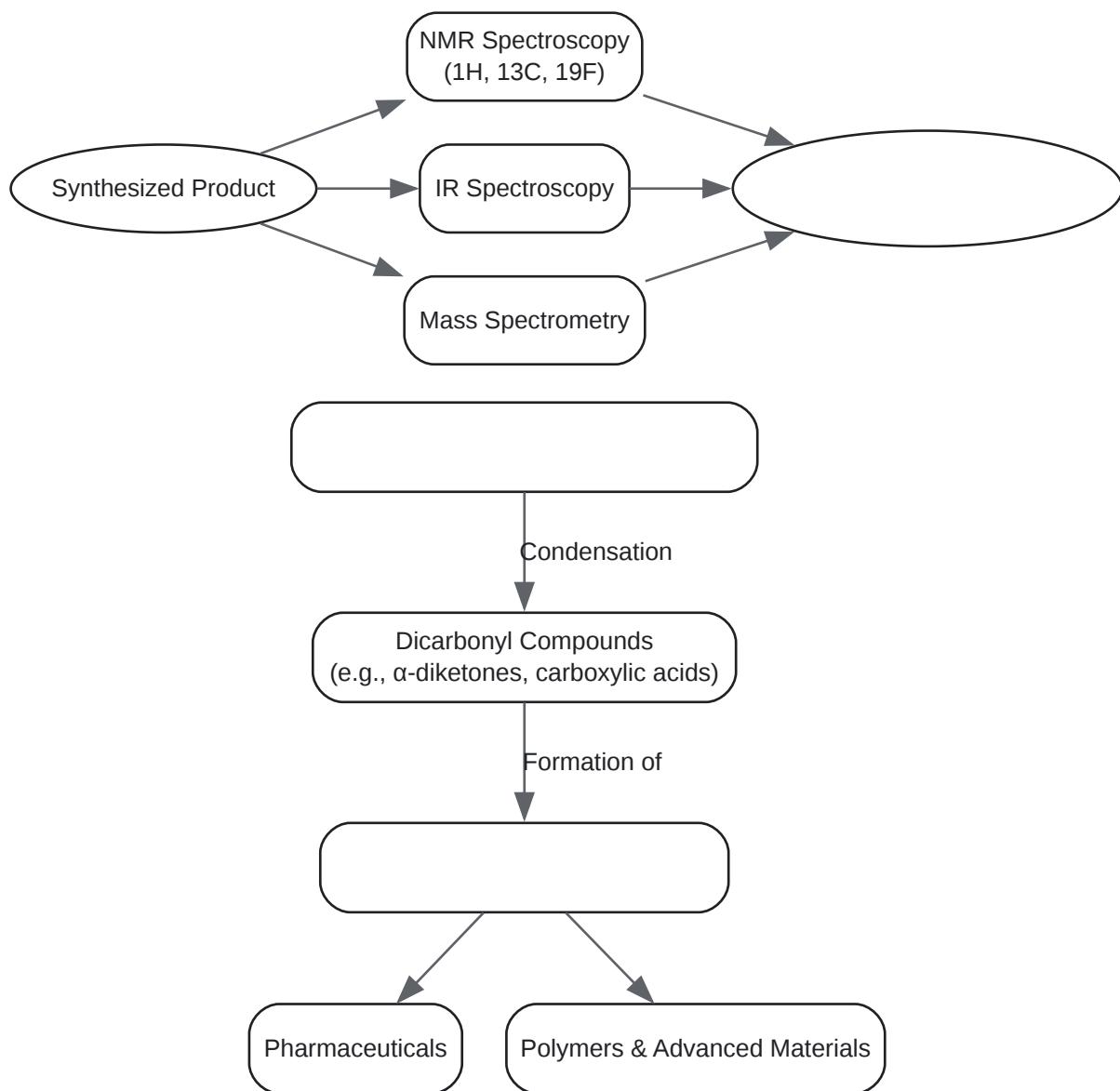
- In a suitable reaction vessel, dissolve 2-nitro-3-(trifluoromethyl)aniline in ethanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
- Seal the reaction vessel and connect it to the hydrogenation apparatus.
- Purge the system with hydrogen gas to replace the inert atmosphere.

- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 bar).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
- Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
- Rinse the filter cake with a small amount of ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude **3-(Trifluoromethyl)benzene-1,2-diamine**.
- The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic features and general protocols for analysis.

Logical Workflow for Characterization



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References

- 1. 3-(Trifluoromethyl)benzene-1,2-diamine,360-60-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. chemscene.com [chemscene.com]
- 3. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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